Physicochemical Properties of Isoamyl 4-(dimethylamino)benzoate: A Technical Guide
Physicochemical Properties of Isoamyl 4-(dimethylamino)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Isoamyl 4-(dimethylamino)benzoate, a compound of interest in various scientific and industrial applications, including its role as a UV absorber.
Core Physicochemical Data
The fundamental physicochemical properties of Isoamyl 4-(dimethylamino)benzoate are summarized in the tables below, providing a consolidated reference for laboratory and development work.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁NO₂ | [1][2] |
| Molecular Weight | 235.33 g/mol | [1][2] |
| Physical State | Solid, powder to lump | [1][2] |
| Color | White to Very Pale Yellow, Orange to Green | [1][2] |
| CAS Number | 21245-01-2 | [1] |
Table 2: Thermal Properties
| Property | Value | Source(s) |
| Melting Point | 36 °C | [1] |
| Boiling Point | Not available |
Table 3: Solubility
| Solvent | Solubility | Source(s) |
| Water | Data not available | |
| Ethanol | Soluble | [3] |
| Methanol | Data not available | |
| Acetone | Very Soluble | [3] |
| DMSO | Data not available |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the identification and characterization of Isoamyl 4-(dimethylamino)benzoate. Below is a summary of expected spectral data based on its chemical structure and information from spectral databases.
Table 4: Spectroscopic Data Summary
| Technique | Expected Peaks and Features |
| ¹H NMR | Signals corresponding to aromatic protons, the dimethylamino group, and the isoamyl group protons. |
| ¹³C NMR | Resonances for aromatic carbons, the ester carbonyl carbon, the dimethylamino carbons, and the isoamyl carbons. |
| FT-IR | Characteristic absorption bands for C=O (ester), C-N (amine), C-O (ester), and aromatic C-H and C=C bonds. |
| UV-Vis | Strong absorption in the UV region, characteristic of aminobenzoate derivatives. |
Detailed spectral data with peak assignments were not available in the public domain. The information provided is based on typical values for the functional groups present in the molecule.
Experimental Protocols
The following sections outline generalized experimental methodologies for the determination of key physicochemical properties and the synthesis of Isoamyl 4-(dimethylamino)benzoate.
Synthesis of Isoamyl 4-(dimethylamino)benzoate
A common method for the synthesis of esters like Isoamyl 4-(dimethylamino)benzoate is through Fischer esterification. A generalized protocol is provided below.
Caption: Fischer Esterification Workflow for Isoamyl 4-(dimethylamino)benzoate Synthesis.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(dimethylamino)benzoic acid and an excess of isoamyl alcohol.
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Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
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Reaction: Heat the mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is typically diluted with a nonpolar organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Methodology:
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A small amount of the purified solid is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature range over which the solid melts is recorded as the melting point.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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A sample of Isoamyl 4-(dimethylamino)benzoate is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
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The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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A small amount of the solid sample is placed on the ATR crystal of an FT-IR spectrometer, or mixed with KBr to form a pellet.
-
The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
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The characteristic absorption bands are assigned to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
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A dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane) is prepared.
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The UV-Vis spectrum is recorded using a spectrophotometer.
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The wavelength of maximum absorbance (λmax) is determined.
Mechanism of Action as a UV Absorber
Isoamyl 4-(dimethylamino)benzoate, like other p-aminobenzoic acid (PABA) derivatives, functions as a UV absorber by dissipating harmful UV radiation as heat. The mechanism involves the absorption of a photon, leading to an excited state, followed by non-radiative decay back to the ground state. The photodegradation of aminobenzoates can occur through various pathways, including the formation of radical species.[4][5][6][7]
Caption: Proposed Mechanism of UV Absorption and Photodegradation for Aminobenzoates.
References
- 1. labproinc.com [labproinc.com]
- 2. Isoamyl 4-(Dimethylamino)benzoate | CymitQuimica [cymitquimica.com]
- 3. Isoamyl Alcohol | C5H12O | CID 31260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Para-Aminobenzoic Acid’s Photodegradation in Different pH Environments under UVB Light — The College of Wooster [wooster.edu]
- 7. mdpi.com [mdpi.com]
